molecular formula C18H24N4O4S3 B13429955 (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid

(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid

Katalognummer: B13429955
Molekulargewicht: 456.6 g/mol
InChI-Schlüssel: WQIAGKBZIVWRMA-QCQGSNGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine: is a complex organic compound with a unique structure that includes a thienoimidazole ring, a pyridinyldithio group, and an alanine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine involves multiple steps, starting with the preparation of the thienoimidazole core. This is typically achieved through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thienoimidazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine involves its interaction with specific molecular targets. The thienoimidazole ring can interact with enzymes or receptors, modulating their activity. The pyridinyldithio group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to these similar compounds, ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. The presence of the thienoimidazole ring and the pyridinyldithio group provides distinct chemical reactivity and biological activity that are not observed in the simpler carbamate derivatives .

Eigenschaften

Molekularformel

C18H24N4O4S3

Molekulargewicht

456.6 g/mol

IUPAC-Name

(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid

InChI

InChI=1S/C18H24N4O4S3/c23-14(6-2-1-5-13-16-11(9-27-13)21-18(26)22-16)20-12(17(24)25)10-28-29-15-7-3-4-8-19-15/h3-4,7-8,11-13,16H,1-2,5-6,9-10H2,(H,20,23)(H,24,25)(H2,21,22,26)/t11-,12-,13-,16-/m0/s1

InChI-Schlüssel

WQIAGKBZIVWRMA-QCQGSNGOSA-N

Isomerische SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CSSC3=CC=CC=N3)C(=O)O)NC(=O)N2

Kanonische SMILES

C1C2C(C(S1)CCCCC(=O)NC(CSSC3=CC=CC=N3)C(=O)O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.